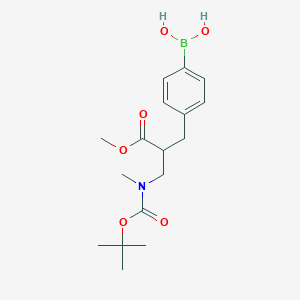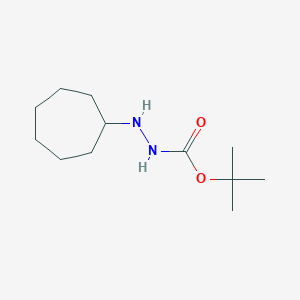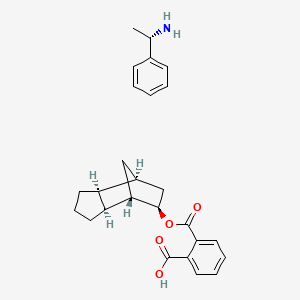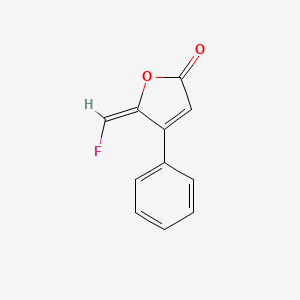
2-(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of ethoxy, fluoro, and methylthio substituents on the phenyl ring, which can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of the corresponding aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include toluene or dioxane, and the reaction temperature is often maintained between 80-100°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The fluoro and ethoxy groups are generally stable under reducing conditions, but the boronic ester can be reduced to the corresponding borane.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Borane derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
Aplicaciones Científicas De Investigación
2-(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring boronic acid derivatives.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. In biological systems, boronic acids can inhibit serine proteases by forming reversible covalent bonds with the active site serine residue.
Comparación Con Compuestos Similares
Similar Compounds
(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)boronic acid: Similar structure but lacks the dioxaborolane moiety.
3-Ethoxy-4-fluoro-5-(methylthio)phenol: Contains a hydroxyl group instead of the boronic ester.
3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde: Features an aldehyde group in place of the boronic ester.
Uniqueness
2-(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane moiety, which enhances its stability and reactivity in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.
Propiedades
Fórmula molecular |
C15H22BFO3S |
|---|---|
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
2-(3-ethoxy-4-fluoro-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BFO3S/c1-7-18-11-8-10(9-12(21-6)13(11)17)16-19-14(2,3)15(4,5)20-16/h8-9H,7H2,1-6H3 |
Clave InChI |
DIMUZTRORYVOSS-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)SC)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B14032857.png)
![6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14032863.png)

![Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate](/img/structure/B14032867.png)


![(1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14032873.png)


![(3aS,8aR)-5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]azepine-8a(1H)-carboxylic acid](/img/structure/B14032886.png)
![Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate](/img/structure/B14032889.png)


![3-Bromo-7-phenyldibenzo[b,d]furan](/img/structure/B14032901.png)
